![molecular formula C9H10N2O B6204125 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 854583-97-4](/img/no-structure.png)
6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (MTHQX) is a synthetic compound that has been studied extensively in the past decade. It has a wide range of applications in the field of medicinal chemistry, including in the development of new drugs and in the investigation of biochemical and physiological effects.
Scientific Research Applications
- 6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one serves as an intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules with specific biological activities .
- Isoquinoline alkaloids, including tetrahydroisoquinolines (THIQs), have been studied for their neuroprotective effects. Some THIQ analogs exhibit potential against neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Certain THIQ derivatives, including our compound of interest, have demonstrated anti-inflammatory activity. Researchers investigate their potential as novel anti-inflammatory agents .
- THIQ-containing compounds have shown promise as anti-cancer agents. Their mechanisms of action involve inhibiting tumor growth and inducing apoptosis in cancer cells .
- THIQ analogs, including 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, exhibit antimicrobial properties. They may combat bacterial, viral, and fungal infections .
- Leishmaniasis, a parasitic disease, lacks effective treatments. Some THIQ-based compounds have demonstrated anti-leishmanial activity, making them potential candidates for drug development .
Pharmaceutical Intermediates
Neurodegenerative Disorders
Anti-Inflammatory Properties
Anti-Cancer Activity
Anti-Infective Agents
Leishmaniasis Treatment
Mechanism of Action
Target of Action
It’s worth noting that tetrahydroquinoxaline analogs, which include 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoxaline has two lone pairs of electrons, which are readily transferred from the tetrahydroquinoxaline to the excited state of the fluorophore . This suggests that the compound may interact with its targets through electron transfer, affecting the targets’ function and leading to changes at the cellular level.
Biochemical Pathways
Tetrahydroquinoxaline analogs have been shown to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is used as a pharmaceutical intermediate , suggesting that it may have suitable ADME properties for drug development.
Result of Action
Given that tetrahydroquinoxaline analogs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , it’s likely that the compound has significant effects at the molecular and cellular levels.
Action Environment
It’s known that the compound is stable under recommended storage conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one involves the cyclization of a substituted o-phenylenediamine with an aldehyde or ketone in the presence of a suitable acid catalyst.", "Starting Materials": [ "2-amino-5-methylbenzoic acid", "Acetic anhydride", "Sodium acetate", "Ethanol", "Sodium hydroxide", "Methyl iodide", "Sodium borohydride", "Benzaldehyde", "Acetic acid", "Sulfuric acid" ], "Reaction": [ "Step 1: Synthesis of 2-amino-5-methylbenzoic acid by reacting 2-methylbenzonitrile with sodium hydroxide and sulfuric acid.", "Step 2: Acetylation of 2-amino-5-methylbenzoic acid with acetic anhydride and sodium acetate in ethanol to form N-acetyl-2-amino-5-methylbenzoic acid.", "Step 3: Methylation of N-acetyl-2-amino-5-methylbenzoic acid with methyl iodide and sodium borohydride to form N-methyl-N-acetyl-2-amino-5-methylbenzoic acid.", "Step 4: Cyclization of N-methyl-N-acetyl-2-amino-5-methylbenzoic acid with benzaldehyde in the presence of acetic acid and sulfuric acid to form 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one." ] } | |
CAS RN |
854583-97-4 |
Product Name |
6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one |
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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